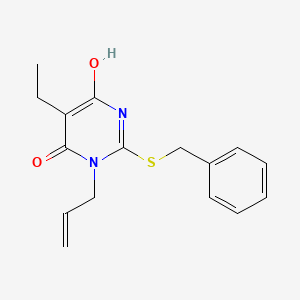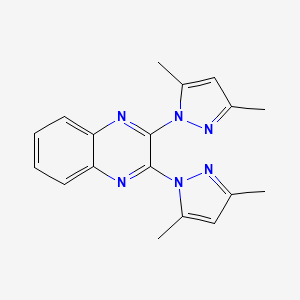![molecular formula C20H25FN2O2 B6062412 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)
2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is a chemical compound that belongs to the class of beta blocker drugs. It is also known as carvedilol and is used in the treatment of hypertension, heart failure, and angina. The compound was first synthesized in 1978, and since then, it has been extensively studied for its therapeutic potential.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves its ability to block beta-adrenergic receptors. The compound acts as a non-selective beta blocker, which means it blocks both beta-1 and beta-2 receptors. By blocking these receptors, the compound reduces the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. The compound has been shown to reduce the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, the compound also has some limitations, such as its non-selective beta-blocking activity, which may cause adverse effects in some patients, and its potential for drug interactions.
Orientations Futures
There are several future directions for the study of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. One direction is to investigate its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the potential adverse effects and drug interactions of the compound. Finally, research could focus on developing more selective beta blockers with fewer adverse effects.
Conclusion:
This compound is a well-established beta blocker drug that is widely used in the treatment of hypertension, heart failure, and angina. Its mechanism of action involves blocking beta-adrenergic receptors, which reduces the heart rate, contractility, and blood pressure. The compound has also been studied for its potential in the treatment of other cardiovascular diseases, as well as its anti-inflammatory and antioxidant properties. While it has some limitations, such as its non-selective beta-blocking activity, it has several advantages, including its availability and relatively low cost. Future research could focus on exploring the potential of the compound in other cardiovascular diseases, as well as developing more selective beta blockers with fewer adverse effects.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)phenol and 3-(3-fluorophenyl)-1-(piperidin-3-yl)propan-1-one in the presence of a base. The reaction yields the desired compound, which is then purified by recrystallization.
Applications De Recherche Scientifique
The therapeutic potential of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been extensively studied in various scientific research studies. The compound has been shown to be effective in the treatment of hypertension, heart failure, and angina. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis.
Propriétés
IUPAC Name |
2-ethoxy-4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-2-25-20-11-15(8-9-19(20)24)13-23-10-4-7-18(14-23)22-17-6-3-5-16(21)12-17/h3,5-6,8-9,11-12,18,22,24H,2,4,7,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEDDJBJJBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)
![2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6062342.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6062356.png)

![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)
